Cas no 72758-70-4 (2-Propen-1-one, 1-(4-fluorophenyl)-3-phenyl-, (Z)-)

72758-70-4 structure
Product name:2-Propen-1-one, 1-(4-fluorophenyl)-3-phenyl-, (Z)-
2-Propen-1-one, 1-(4-fluorophenyl)-3-phenyl-, (Z)- Chemical and Physical Properties
Names and Identifiers
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- 2-Propen-1-one, 1-(4-fluorophenyl)-3-phenyl-, (Z)-
- 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one
- 1-(4-Fluorophenyl)-3-phenyl-2-propen-1-one, (Z)-
- 060HM35G41
- 4'-Fluorochalcone, (Z)-
- SCHEMBL11797296
- AKOS027461702
- Q27894561
- UNII-060HM35G41
- 72758-70-4
- (Z)-4'-Fluorochalcone
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- Inchi: InChI=1S/C15H11FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6-
- InChI Key: VKNQSJQWRINEFS-WDZFZDKYSA-N
- SMILES: C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F
Computed Properties
- Exact Mass: 226.07943
- Monoisotopic Mass: 226.079393132g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1Ų
- XLogP3: 3.2
Experimental Properties
- PSA: 17.07
2-Propen-1-one, 1-(4-fluorophenyl)-3-phenyl-, (Z)- Related Literature
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
72758-70-4 (2-Propen-1-one, 1-(4-fluorophenyl)-3-phenyl-, (Z)-) Related Products
- 399-10-0(4'-Fluorochalcone)
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- 1608-51-1(4-Fluorochalcone)
- 2764581-55-5(1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, hydrazide)
- 1693871-01-0(7-(thiophen-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-ylmethanol)
- 2171145-47-2(2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid)
- 1379295-04-1(3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxamide)
- 946349-23-1(3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide)
- 2361642-49-9(N-(1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepin-8-yl)prop-2-enamide)
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